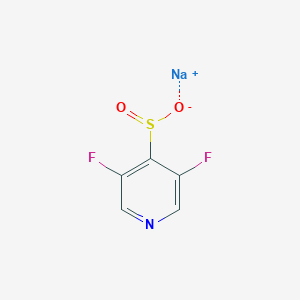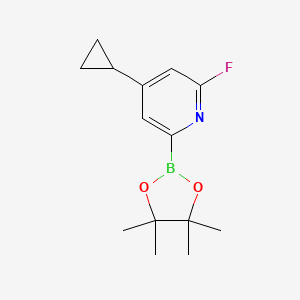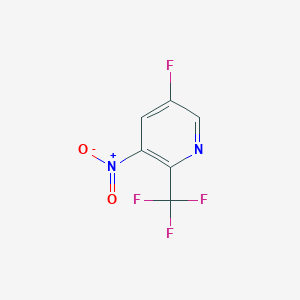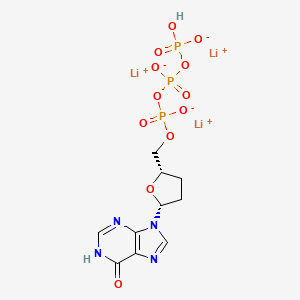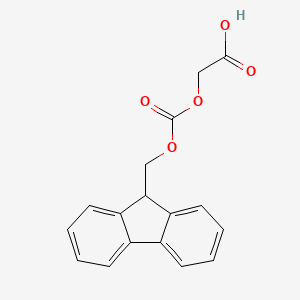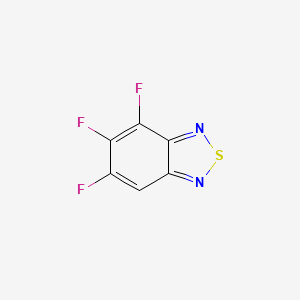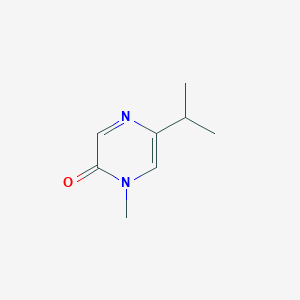![molecular formula C9H16N2O4 B13113499 (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol CAS No. 675130-39-9](/img/structure/B13113499.png)
(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a complex organic molecule characterized by multiple hydroxyl groups and a pyrido[1,2-a]pyrimidine core. This structure suggests potential biological activity and versatility in chemical reactions, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. Key steps may include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Hydroxylation: Introduction of hydroxyl groups can be performed using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups or different stereochemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols with different stereochemistry.
Substitution: Formation of ethers, esters, or other functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s structure suggests potential biological activity, which can be explored in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple hydroxyl groups may enhance solubility and bioavailability, making it a promising candidate for drug formulation.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups could form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
類似化合物との比較
Similar Compounds
- (6R,7R)-7-(hydroxymethyl)-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,8-diol
- (6R,7R,8S)-6-(hydroxymethyl)-3,4,6,7,8-pentahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol
Uniqueness
Compared to similar compounds, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
675130-39-9 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC名 |
(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol |
InChI |
InChI=1S/C9H16N2O4/c12-4-5-6(13)7(14)8(15)9-10-2-1-3-11(5)9/h5-8,12-15H,1-4H2/t5-,6-,7+,8+/m1/s1 |
InChIキー |
OBPFIAGUNDLMEP-NGJRWZKOSA-N |
異性体SMILES |
C1CN=C2[C@H]([C@H]([C@@H]([C@H](N2C1)CO)O)O)O |
正規SMILES |
C1CN=C2C(C(C(C(N2C1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


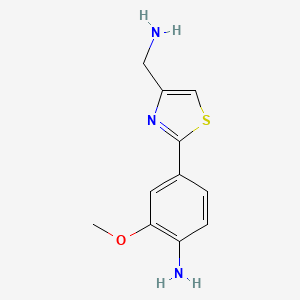
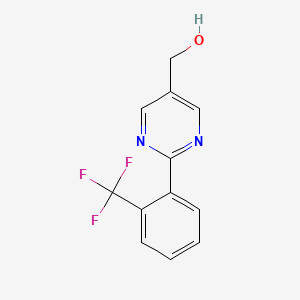



![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
